molecular formula C15H16N4O B6508792 1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-21-1

1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B6508792
CAS RN: 887458-21-1
M. Wt: 268.31 g/mol
InChI Key: PEBTXHHZAIUIGT-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocyclic ring system . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines include hydrolysis of ethyl 5-amino-1H-p . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by the substituents in position N1, C4, and C6 . The aliphatic –CH2 between the triazole ring and the amide bond is shown as a singlet at δ 5.364–5.594 ppm .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold exhibits promising anticancer properties. Researchers have found that derivatives of this compound can inhibit tumor cell growth. For instance, compound 1a demonstrated high inhibitory activity against various tumor cell lines, including A549 cells, with an IC50 of 2.24 µM . Further investigations into its mechanism of action and potential as a targeted therapy are ongoing.

CDK2 Inhibition

The thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold, have been explored as CDK2 inhibitors. CDK2 plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy. These derivatives were evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .

Antibacterial Properties

While research on this compound’s antibacterial activity is still emerging, its structural features suggest potential. Further studies are needed to explore its effectiveness against specific bacterial strains and mechanisms of action .

Biological Potential

Pyridopyrimidines, including pyrazolo[3,4-d]pyrimidines, are of great interest due to their biological potential. Researchers continue to investigate their interactions with cellular targets, including enzymes and receptors. These studies may uncover novel applications in drug discovery and development .

Mechanism of Action

Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases . They have been used as novel CDK2 inhibitors for cancer treatment that targets tumor cells in a selective manner . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Future Directions

The future directions for the research on pyrazolo[3,4-d]pyrimidines include further investigations on their potential as CDK2 inhibitors for cancer treatment . The most potent anti-proliferative compounds showed significant inhibitory activity against CDK2/cyclin A2 . These compounds exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Further studies on these compounds could lead to the development of more effective cancer treatments.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-4-18-9-16-14-12(15(18)20)8-17-19(14)13-7-5-6-10(2)11(13)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBTXHHZAIUIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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